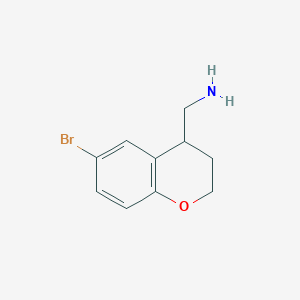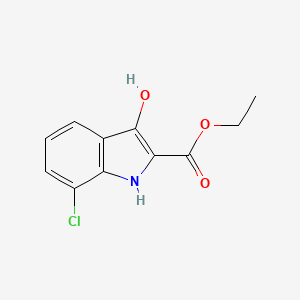![molecular formula C11H13NO B12974871 2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one](/img/structure/B12974871.png)
2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one is a heterocyclic compound featuring an eight-membered ring with nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one involves a Lu(OTf)3-catalyzed formal [4+4] cycloaddition reaction of cyclobutane 1,1-diesters with anthranils . This reaction provides a straightforward route to construct the eight-membered ring structure, which is often challenging due to transannular strain.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Various substitution reactions can be performed to replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a scaffold for designing biologically active molecules, including potential drug candidates.
Industry: The compound’s unique structure makes it valuable for developing new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one depends on its specific application. For instance, as an EGFR inhibitor, it binds to the active site of the receptor, preventing the phosphorylation of downstream signaling proteins and thereby inhibiting cell proliferation . The molecular targets and pathways involved vary based on the compound’s specific use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrobenzo[b]thieno[2,3-d]pyrimidine: This compound also features an eight-membered ring and has been studied for its potential as an EGFR inhibitor.
Tetrahydrobenzo[b]azocines: These compounds share a similar core structure but may have different substituents or functional groups.
Uniqueness
2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination provides distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H13NO |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
2,3,4,5-tetrahydro-1H-1-benzazocin-6-one |
InChI |
InChI=1S/C11H13NO/c13-11-7-3-4-8-12-10-6-2-1-5-9(10)11/h1-2,5-6,12H,3-4,7-8H2 |
Clé InChI |
JUTBKOLIGLKQLM-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC2=CC=CC=C2C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


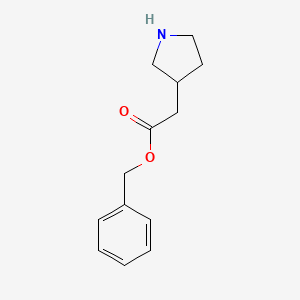
![7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12974806.png)
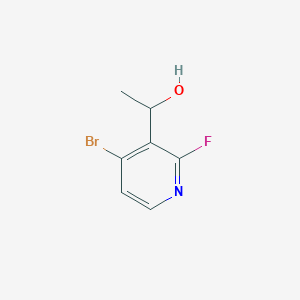
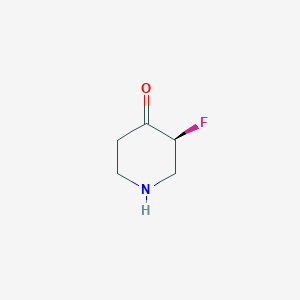

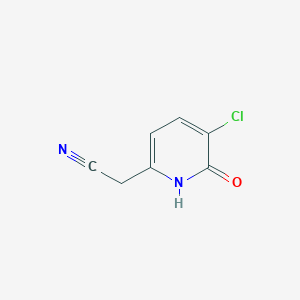
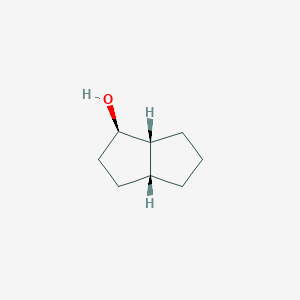
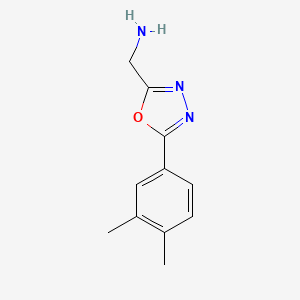


![10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile](/img/structure/B12974841.png)
![2-(Difluoromethyl)benzo[d]thiazol-7-ol](/img/structure/B12974852.png)
